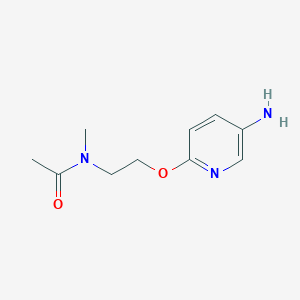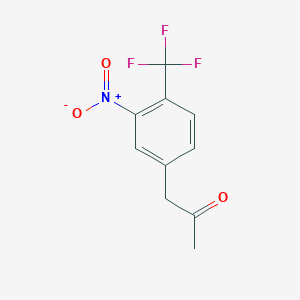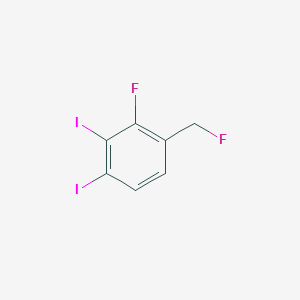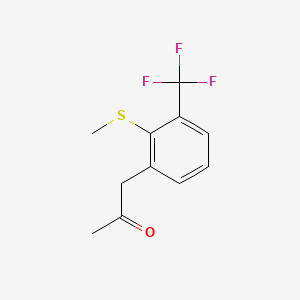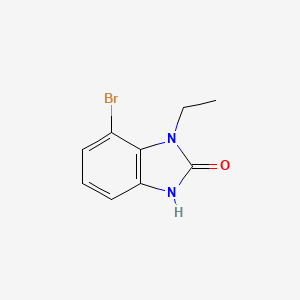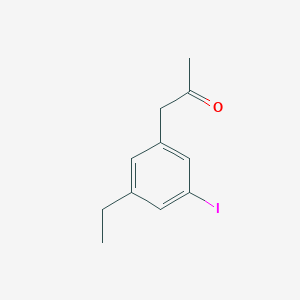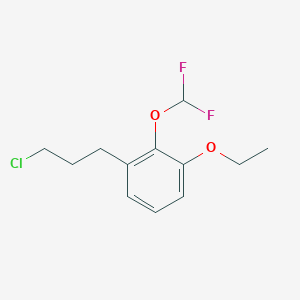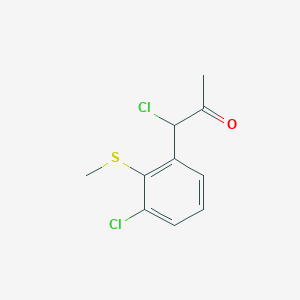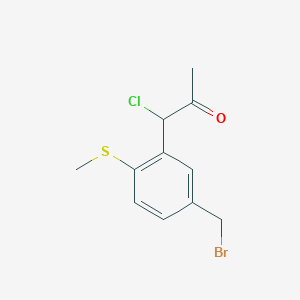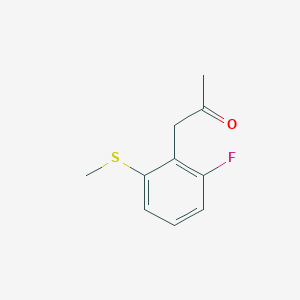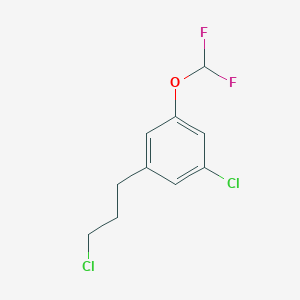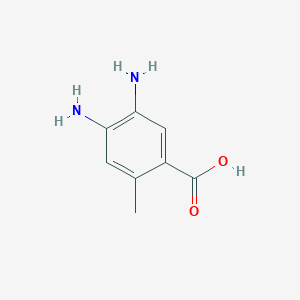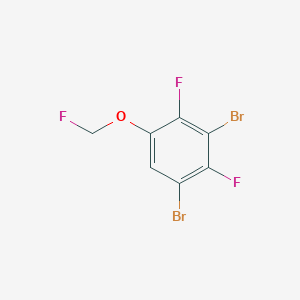
1-(3-Bromopropyl)-2-chloro-3-(difluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-chloro-3-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrClF2O. It is a derivative of benzene, characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to the benzene ring.
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-2-chloro-3-(difluoromethoxy)benzene typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives with suitable functional groups.
Chlorination: Chlorine atoms are introduced using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Difluoromethoxylation: The difluoromethoxy group is introduced using reagents like difluoromethyl ether or related compounds under controlled conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-2-chloro-3-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-chloro-3-(difluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-3-(difluoromethoxy)benzene involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms and the difluoromethoxy group can influence its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, leading to desired biological effects .
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-2-chloro-3-(difluoromethoxy)benzene can be compared with similar compounds, such as:
1-Bromo-3-phenylpropane: Similar in structure but lacks the chlorine and difluoromethoxy groups.
3-Bromo-1-phenylpropane: Another similar compound with different substitution patterns on the benzene ring.
1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene: A closely related compound with slight differences in the position of substituents.
Propiedades
Fórmula molecular |
C10H10BrClF2O |
|---|---|
Peso molecular |
299.54 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-2-chloro-3-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10BrClF2O/c11-6-2-4-7-3-1-5-8(9(7)12)15-10(13)14/h1,3,5,10H,2,4,6H2 |
Clave InChI |
CMHWXHVGKYLZRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC(F)F)Cl)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


